molecular formula C16H30N2O3 B7915076 Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7915076
M. Wt: 298.42 g/mol
InChI Key: OFZATQAUJWWBLP-UHFFFAOYSA-N
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Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropanating agent.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Carbamic Acid Ester: The final step involves the formation of the carbamic acid ester by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid methyl ester
  • Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid ethyl ester

Uniqueness

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, potentially affecting its reactivity and interactions compared to similar compounds with different ester groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(13-7-8-13)12-14-6-4-5-9-17(14)10-11-19/h13-14,19H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZATQAUJWWBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCCN1CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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